Formamide, N-(2-methylphenyl)-

Descripción general

Descripción

Formamide, N-(2-methylphenyl)- is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.

The exact mass of the compound Formamide, N-(2-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406128. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-(2-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

Formamide, N-(2-methylphenyl)-, also known as 2-methyl-N-phenylformamide or N-formyl-2-methylaniline, is an organic compound with promising biological activities. This article explores its synthesis, properties, and biological applications, particularly in the fields of medicinal chemistry and drug design.

- Molecular Formula : C9H11NO

- Molecular Weight : 163.19 g/mol

- Physical State : Colorless liquid

- Solubility : Miscible with water; exhibits an ammonia-like odor

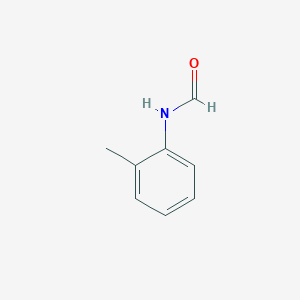

The structure of Formamide, N-(2-methylphenyl)- features a phenyl group substituted with a methyl group at the ortho position relative to the amide functional group. This unique arrangement influences its reactivity and interaction profiles in biological systems.

Synthesis

Formamide, N-(2-methylphenyl)- can be synthesized through various methods, including:

- Direct Reaction : The reaction of formamide with 2-methylaniline under acidic conditions, often catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) .

- Catalytic Methods : Recent studies have highlighted the use of phosphite–imidazole catalyzed reactions for the formation of N-formyl compounds from amines .

Antimicrobial Properties

Research indicates that Formamide, N-(2-methylphenyl)- exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Formamide derivatives have been investigated for their anticancer properties. In vitro studies suggest that Formamide, N-(2-methylphenyl)- can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.

Molecular Docking Studies

Molecular docking simulations have been employed to predict how Formamide, N-(2-methylphenyl)- interacts with biological receptors. These studies are crucial for understanding its potential as a lead compound in drug development . The following table summarizes some key findings from molecular docking studies:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Protein Kinase A | -8.5 | Hydrogen bonds and hydrophobic interactions |

| Cyclin-dependent Kinase | -7.3 | Ionic interactions and van der Waals forces |

| Estrogen Receptor | -9.0 | π-π stacking interactions |

Case Studies

- Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that Formamide, N-(2-methylphenyl)- showed inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Anticancer Effects : Another research project focused on the compound's effect on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers when treated with varying concentrations of Formamide, N-(2-methylphenyl)- .

Safety and Toxicology

While promising in biological applications, safety assessments are crucial for any potential therapeutic use. The compound is classified as an irritant and poses health hazards upon exposure . Further toxicological studies are required to establish safe handling protocols.

Propiedades

IUPAC Name |

N-(2-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)9-6-10/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTLGJAARBNQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059108 | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-69-9 | |

| Record name | N-(2-Methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methylformanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Methylformanilide in acaricide research?

A1: 2-Methylformanilide exhibits a notable synergistic effect when combined with certain acaricides, enhancing their toxicity against pests like the two-spotted spider mite (Tetranychus urticae) []. This discovery is crucial as it may lead to the development of more effective acaricide formulations with potentially reduced active ingredient concentrations.

Q2: How does 2-Methylformanilide compare to other formanilides in terms of its synergistic activity?

A2: Research indicates that 2-Methylformanilide is among the most potent formanilides tested for acaricide synergism []. Its activity is comparable to 2-bromoformanilide, 2-ethylformanilide, 2,3-dichloroformanilide, and several others. This suggests that specific structural features of 2-Methylformanilide contribute to its enhanced synergistic properties.

Q3: Which classes of acaricides are most effectively enhanced by 2-Methylformanilide?

A3: Studies show that 2-Methylformanilide significantly enhances the toxicity of organophosphates like methyl parathion and malathion, pyrethroids like fenpropathrin and deltamethrin, and the formamidine chlordimeform []. Interestingly, the enhancement was less pronounced with oxime carbamates like aldicarb and methomyl. This highlights the importance of further investigating the interaction mechanisms between 2-Methylformanilide and different acaricide classes.

Q4: Are there any known metabolic pathways of 2-Methylformanilide in insects?

A4: While research on 2-Methylformanilide metabolism is limited, studies on the structurally similar compound, 4'-chloro-o-formotoluidide, provide some insights. This compound, a known metabolite of the acaricide chlordimeform, is metabolized in houseflies through pathways involving N-demethylation and subsequent formation of 4-chloro-o-toluidine [, ]. Further research is needed to ascertain if 2-Methylformanilide undergoes similar metabolic transformations in insects.

Q5: What are the implications of using 2-Methylformanilide as an acaricide synergist in terms of resistance development?

A5: While 2-Methylformanilide shows promise, the potential for resistance development in pest populations needs careful consideration. Research on chlordimeform, a compound structurally related to 2-Methylformanilide, shows that houseflies, a chlordimeform-tolerant organism, metabolize the compound at a much faster rate than susceptible organisms like spider mites and cattle ticks []. This suggests that metabolic resistance mechanisms might also arise with prolonged 2-Methylformanilide exposure. Therefore, strategies like alternating acaricide classes and using mixtures with different modes of action are crucial to mitigate resistance development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.